methyl ((1-methyl-1H-pyrrol-2-yl)methyl)(thiophen-2-ylmethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl ((1-methyl-1H-pyrrol-2-yl)methyl)(thiophen-2-ylmethyl)carbamate is an organic compound that features a unique combination of pyrrole and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl ((1-methyl-1H-pyrrol-2-yl)methyl)(thiophen-2-ylmethyl)carbamate typically involves the following steps:
Formation of the Pyrrole Derivative: The initial step involves the synthesis of the pyrrole derivative. This can be achieved through a nucleophilic substitution reaction where methylamine reacts with 2-pyrrole methanol in the presence of a base.
Formation of the Thiophene Derivative: The thiophene derivative is synthesized by reacting thiophene-2-carboxylic acid with methanol in the presence of a catalyst.
Coupling Reaction: The final step involves coupling the pyrrole and thiophene derivatives with methyl carbamate under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving the use of industrial-grade reagents and catalysts. The reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Methyl ((1-methyl-1H-pyrrol-2-yl)methyl)(thiophen-2-ylmethyl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: The major products are typically oxidized derivatives of the pyrrole and thiophene rings.
Reduction: Reduced forms of the compound, often leading to the formation of amines.
Substitution: Substituted carbamate derivatives.
Scientific Research Applications
Methyl ((1-methyl-1H-pyrrol-2-yl)methyl)(thiophen-2-ylmethyl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl ((1-methyl-1H-pyrrol-2-yl)methyl)(thiophen-2-ylmethyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- Methyl (1-methyl-1H-pyrrol-2-yl)methylcarbamate
- Methyl (thiophen-2-ylmethyl)carbamate
- Methyl (1-methyl-1H-pyrrol-2-yl)carbamate
Uniqueness
Methyl ((1-methyl-1H-pyrrol-2-yl)methyl)(thiophen-2-ylmethyl)carbamate is unique due to the presence of both pyrrole and thiophene rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with molecular targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
methyl N-[(1-methylpyrrol-2-yl)methyl]-N-(thiophen-2-ylmethyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-14-7-3-5-11(14)9-15(13(16)17-2)10-12-6-4-8-18-12/h3-8H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDUXFWHOGBHSRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN(CC2=CC=CS2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.